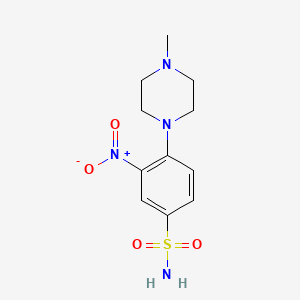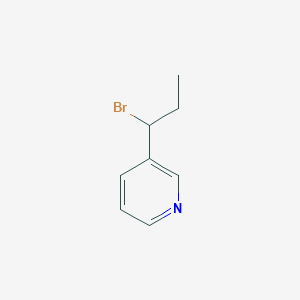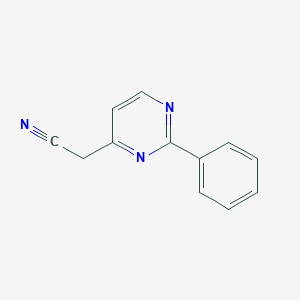![molecular formula C20H27ClN2O7 B13897840 (2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid; cyclohexanamine](/img/structure/B13897840.png)
(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid; cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is a chromogenic substrate used primarily in biochemical and molecular biology applications. It is known for its ability to produce a colored precipitate upon enzymatic cleavage, making it useful for detecting enzyme activity, particularly beta-glucuronidase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt involves several steps, starting with the preparation of the indole derivative. The indole is chlorinated to introduce the chloro group at the 6-position. This intermediate is then glycosylated with beta-D-glucuronic acid to form the glucuronide. Finally, the compound is reacted with cyclohexylamine to form the cyclohexylammonium salt .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt primarily undergoes enzymatic hydrolysis. When exposed to beta-glucuronidase, the compound is cleaved to release 6-chloro-3-indolyl, which then undergoes further reactions to form a colored precipitate .
Common Reagents and Conditions
Enzymatic Hydrolysis: Beta-glucuronidase is the primary enzyme used to cleave the glucuronide bond.
Reaction Conditions: The reaction is typically carried out in aqueous buffer solutions at physiological pH and temperature
Major Products
The major product formed from the enzymatic hydrolysis of 6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is 6-chloro-3-indolyl, which further reacts to form a colored precipitate .
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a chromogenic substrate in various assays to detect the presence of beta-glucuronidase
Biology: Employed in histochemical analysis to visualize enzyme activity in tissue samples
Medicine: Utilized in diagnostic tests to detect bacterial infections, particularly those caused by Escherichia coli, which produce beta-glucuronidase
Industry: Applied in quality control processes to monitor contamination in food and water samples
Wirkmechanismus
The mechanism of action of 6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt involves its cleavage by beta-glucuronidase. The enzyme hydrolyzes the glucuronide bond, releasing 6-chloro-3-indolyl. This intermediate then undergoes oxidation to form a colored precipitate, which can be easily detected .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt: Another chromogenic substrate that produces a blue precipitate upon enzymatic cleavage
5-Bromo-6-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt: Similar to the above compound but produces a magenta precipitate
Uniqueness
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is unique in its ability to produce a salmon-colored precipitate, which can be advantageous in certain applications where a distinct color contrast is needed .
Eigenschaften
IUPAC Name |
6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO7.C6H13N/c15-5-1-2-6-7(3-5)16-4-8(6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXWVPSZSVEFAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate](/img/structure/B13897776.png)


![3-Amino-4-methoxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13897783.png)

![5-Amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B13897791.png)
![2-[2-(2-Cyclohexylethylamino)ethylamino]acetic acid](/img/structure/B13897794.png)
![2-Amino-9-{2-deoxy-5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-3,9-dihydro-6H-purin-6-one](/img/structure/B13897806.png)


